1,3-Diphenyl-2H-isoindole
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Overview
Description
1,3-Diphenyl-2H-isoindole is a heterocyclic compound that belongs to the isoindole family. Isoindoles are known for their unique structural properties and diverse biological activities. The compound features a fused ring system with two phenyl groups attached to the nitrogen atom, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2H-isoindole can be synthesized through various methods, including:
Ring-closure reactions: This involves the cyclization of alkynes or the intramolecular α-arylation of amino esters.
Aromatization processes: These include C−H functionalization of isoindoles and [1,5]-hydrogen shifts of isoindolines.
Ring transformations: This method involves the transformation of existing ring structures into isoindole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as AuCl3 and Pd-catalysis has been reported to facilitate the cyclization and transformation processes .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-2H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-diones.
Reduction: Reduction reactions can convert isoindole derivatives into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include imidazoles and tetraynes.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Reagents like aryl iodides and alkyl halides are employed under specific conditions.
Major Products Formed
Oxidation: Isoindole-1,3-diones.
Reduction: Reduced isoindole derivatives.
Substitution: Various substituted isoindole compounds.
Scientific Research Applications
1,3-Diphenyl-2H-isoindole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2H-isoindole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Diphenyl-2H-isoindole can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Isoindole-1,3-diones: These derivatives are known for their pharmaceutical and industrial applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological properties.
Properties
CAS No. |
4276-23-7 |
---|---|
Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
1,3-diphenyl-2H-isoindole |
InChI |
InChI=1S/C20H15N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14,21H |
InChI Key |
YWCJNTKODUBZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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